molecular formula C21H16FN3O3S B2501266 4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine CAS No. 862758-63-2

4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine

Cat. No. B2501266
CAS RN: 862758-63-2
M. Wt: 409.44
InChI Key: TZZMAXLCLLCADD-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine, also known as FSPO, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, and the search for effective anti-TB drugs is ongoing. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). In this context, the compound has been investigated for its anti-tubercular activity . Notably, several derivatives exhibited significant inhibitory effects against MTB H37Ra, with low cytotoxicity to human cells. Further development and optimization are warranted.

Heterocyclic Chemistry and Antioxidant Properties

The compound’s structure contains an oxazole ring, which falls within the realm of heterocyclic chemistry. Heterocycles often exhibit diverse biological activities. Additionally, the presence of a phenylsulfonyl group suggests potential antioxidant properties. Investigating its antioxidant effects could be valuable for therapeutic applications .

Leucine-Rich Repeat Kinase 2 (LRRK2) Modulation

Mutations in LRRK2 are associated with Parkinson’s disease. The compound has been synthesized and labeled with fluorine-18 (18F) for positron emission tomography (PET) imaging. Understanding its interaction with LRRK2 could provide insights into neurodegenerative diseases .

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-17-8-10-18(11-9-17)29(26,27)21-20(24-14-15-5-4-12-23-13-15)28-19(25-21)16-6-2-1-3-7-16/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZMAXLCLLCADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)oxazol-5-amine

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